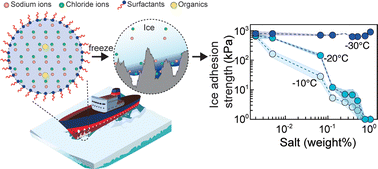Adhesion of impure ice on surfaces†
Materials Horizons Pub Date: 2023-11-21 DOI: 10.1039/D3MH01440A
Abstract
The undesirable buildup of ice can compromise the operational safety of ships in the Arctic to high-flying airplanes, thereby having a detrimental impact on modern life in cold climates. The obstinately strong adhesion between ice and most functional surfaces makes ice removal an energetically expensive and dangerous affair. Hence, over the past few decades, substantial efforts have been directed toward the development of passive ice-shedding surfaces. Conventionally, such research on ice adhesion has almost always been based on ice solidified from pure water. However, in all practical situations, freezing water has dissolved contaminants; ice adhesion studies of which have remained elusive thus far. Here, we cast light on the fundamental role played by various impurities (salt, surfactant, and solvent) commonly found in natural water bodies on the adhesion of ice on common structural materials. We elucidate how varying freezing temperature & contaminant concentration can significantly alter the resultant ice adhesion strength making it either super-slippery or fiercely adherent. The entrapment of impurities in ice changes with the rate of freezing and ensuing adhesion strength increases as the cooling temperature decreases. We discuss the possible role played by the in situ generated solute enriched liquid layer and the nanometric water-like disordered ice layer sandwiched between ice and the substrate behind these observations. Our work provides useful insights into the elementary nature of impure water-to-ice transformation and contributes to the knowledge base of various natural phenomena and rational design of a broad spectrum of anti-icing technologies for transportation, infrastructure, and energy systems.


Recommended Literature
- [1] A review of nanostructured surfaces and materials for dental implants: surface coating, patterning and functionalization for improved performance
- [2] Rotational diffusion and rotational correlations in frictional amorphous disk packings under shear†
- [3] The extraction method for the separation of lithium isotopes using B12C4/B15C5/B18C6-ionic liquid systems†
- [4] Robustness of the extraction step when parallel factor analysis (PARAFAC) is used to quantify sulfonamides in kidney by high performance liquid chromatography-diode array detection (HPLC-DAD)
- [5] Novel octanuclear copper(i) metallomacrocycles and their transformation into hexanuclear 2-dimensional grids of copper(i) coordination polymers containing cyclodiphosphazanes, [(μ-NtBuP)2(NC4H8X)2] (X = NMe, O)†
- [6] Synthesis, crystal structures, and luminescence properties of seven tripodal imidazole-based Zn/Cd(ii) coordination polymers induced by tricarboxylates†
- [7] Enhanced photoconductivity of a polyoxometalate–TiO2 composite for gas sensing applications†
- [8] Electronic structure and excited state dynamics in a dicyanovinyl-substituted oligothiophene on Au(111)
- [9] From main-chain conjugated polymer photosensitizer to hyperbranched polymer photosensitizer: expansion of the polymerization-enhanced photosensitization effect for photodynamic therapy†
- [10] Magnetic PEDOT hollow capsules with single holes†

Journal Name:Materials Horizons
Research Products
-
CAS no.: 13194-60-0









